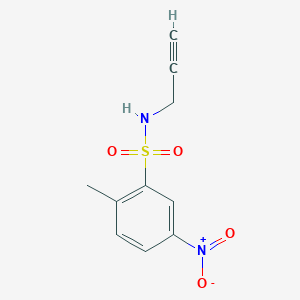
N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide, also known as EFDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFDP belongs to the class of pyridine carboxamides and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. In
Mecanismo De Acción
N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide acts as a potent inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, this compound leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors in the body. This activation of cannabinoid receptors leads to various physiological effects, including pain relief, anti-inflammatory effects, and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have potent analgesic effects in animal models of pain. This compound has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory disorders. Additionally, this compound has been shown to have anxiolytic effects, which can be beneficial in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has several advantages for lab experiments. It is a potent FAAH inhibitor, which makes it an excellent tool for studying the role of endocannabinoids in various physiological processes. Additionally, this compound has been shown to have promising therapeutic potential, which makes it an attractive candidate for drug development. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in vivo. Additionally, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide. One area of research could be to explore the therapeutic potential of this compound in various disorders, including pain, anxiety, and inflammation. Additionally, further research could be done to explore the mechanism of action of this compound and its effects on endocannabinoid signaling. Another area of research could be to develop more potent and selective FAAH inhibitors that have fewer off-target effects. Finally, research could be done to explore the potential of this compound as a tool for studying the role of endocannabinoids in various physiological processes.
Conclusion
In conclusion, this compound is a potent FAAH inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have promising results in the treatment of various disorders, including pain, anxiety, and inflammation. This compound acts by increasing the levels of endocannabinoids in the body, which can activate cannabinoid receptors and lead to various physiological effects. While this compound has some limitations for lab experiments, it has several advantages, including its potent FAAH inhibition and potential therapeutic applications. There are several potential future directions for research on this compound, including exploring its therapeutic potential, developing more potent and selective FAAH inhibitors, and using it as a tool for studying endocannabinoid signaling.
Métodos De Síntesis
The synthesis of N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide involves the reaction of 4-fluoro-4'-methoxybenzophenone with ethyl cyanoacetate in the presence of sodium hydride and ethanol. The resulting product is then subjected to hydrogenation in the presence of palladium on carbon, which leads to the formation of this compound. The yield of this compound using this method is around 60%.
Aplicaciones Científicas De Investigación
N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising results in the treatment of various disorders, including pain, anxiety, and inflammation. This compound acts as a FAAH inhibitor, which leads to an increase in the levels of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain regulation, appetite, and mood.
Propiedades
IUPAC Name |
N-ethyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-2-16-14(18)17-9-7-12(8-10-17)11-3-5-13(15)6-4-11/h3-7H,2,8-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSDVVBSHPWLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(=CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)

![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)
![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)




![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)

![2,3-Dihydroindol-1-yl-[5-(methylsulfanylmethyl)furan-2-yl]methanone](/img/structure/B7461395.png)